1-Methoxy-N,N,2-trimethyl-2-propanamine
Description
It is synthesized via intermediates such as 1-methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate, which forms a three-dimensional hydrogen-bonded network in its crystalline state . The compound’s structure is critical in organic synthesis, particularly as a precursor for pharmaceuticals or catalysts.
Properties
CAS No. |
639860-74-5 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-methoxy-N,N,2-trimethylpropan-2-amine |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-9-5)8(3)4/h6H2,1-5H3 |
InChI Key |
JSSTXCWVPQZHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-N,N,2-trimethyl-2-propanamine can be synthesized through various methods. One common approach involves the alkylation of 2-propanamine with methanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, allowing the methoxy group to attach to the nitrogen atom, forming the desired compound.
Industrial Production Methods
In industrial settings, the production of 1-Methoxy-N,N,2-trimethyl-2-propanamine often involves continuous flow processes. These processes utilize high-pressure reactors and catalysts to enhance the reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-N,N,2-trimethyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-Methoxy-N,N,2-trimethyl-2-propanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of 1-Methoxy-N,N,2-trimethyl-2-propanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and tertiary amine structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Methoxy-N,N,2-trimethyl-2-propanamine with structurally or functionally related amines, emphasizing substituent effects, applications, and hazards:
*Calculated molecular weight based on formula.
Key Structural and Functional Insights:
Substituent Effects :
- Methoxy vs. Chloro : The methoxy group in the target compound reduces electrophilicity compared to the chloro substituent in 2-Chloro-N,N-dimethylpropylamine hydrochloride , making the latter more reactive in alkylation reactions .
- Steric Hindrance : The tert-butyl group in N,N-Dimethyl-tert-butylamine provides greater steric hindrance than the methoxy-methyl groups in the target compound, affecting catalytic activity .
Biological Activity :
- The pyrazoloacridine core in the compound from enables intercalation with DNA, contributing to antitumor activity, whereas the target compound’s simpler structure limits such interactions .
- N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () demonstrates how aromatic substituents (naphthyloxy, thienyl) enhance binding to serotonin transporters, a property absent in the methoxy-substituted target compound .
Synthetic Utility :
- The trimethylsilyl group in increases lipophilicity, aiding in phase-transfer reactions, whereas the target compound’s methoxy group may enhance solubility in polar solvents .
Safety Profiles :
- N,N-Dimethyl-tert-butylamine () poses significant corrosion and flammability risks, whereas the target compound’s hazards remain uncharacterized but likely less severe due to the absence of reactive halogens .
Research Findings and Limitations
- Structural Analogues: Compounds like MDMA () highlight how minor positional changes (e.g., methyl group placement) drastically alter biological activity and legal classification .
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